Benzofuran compounds have been shown to have strong anti-tumor activity . For example, some substituted benzofurans have demonstrated significant cell growth inhibitory effects . The inhibition rates in different types of cancer cells by 10 μM of a certain benzofuran compound are as follows: Leukemia K-562 and SR (inhibition rate: 56.84% and 60.89% respectively), Non-small cell lung cancer NCI-H322M and NCI-H460 (inhibition rate: 40.87% and 80.92% respectively), Colon cancer HCT-116, KM12 and SW-620 (inhibition rate: 72.14%, 41.49 and 40.82% respectively), CNS cancer SNB-75 and U251 (inhibition rate: 58.02% and 73.94% respectively), Melanoma LOX IMVI and MDA-MB-435 (inhibition rate: 72.69% and 50.64% respectively), and Ovarian cancer OVCAR-4 and OVCAR-8 (inhibition rate: 56.45% and 44.50% respectively) .
Some benzofuran compounds have been found to have immunosuppressive activity . For instance, the compound N-[(7-pyridin-4-yl-2, 3-dihydro-benzofuran-2-yl) methyl]-(4-methyl-1, 2, 3-thiadiazole-5-yl)-Formamide was synthesized and evaluated for its immunosuppressive activity . The results showed it had highly immunosuppressive activity and can be studied as a lead compound in the development of an immunosuppressant agent .
7-methoxy-N-(pyridin-3-yl)benzofuran-2-carboxamide is a synthetic compound characterized by its unique structure, which combines a benzofuran core with a carboxamide functional group and a pyridine ring. The presence of the methoxy group at the 7-position of the benzofuran and the nitrogen atom from the carboxamide contributes to its chemical properties and potential biological activities. This compound is of significant interest in medicinal chemistry due to its structural features that may influence its reactivity and interaction with biological targets.
There is no current information on the mechanism of action of this specific compound.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various halogens or alkylating agents for substitution reactions. The products formed depend on the specific reagents and conditions employed during these reactions.
Research indicates that 7-methoxy-N-(pyridin-3-yl)benzofuran-2-carboxamide exhibits promising biological activities, particularly in the fields of antimicrobial and anticancer research. Its structural components allow it to interact with various molecular targets, including enzymes and receptors, which may lead to modulation of cellular processes. Preliminary studies suggest potential therapeutic applications in treating diseases associated with inflammation and cancer .
The synthesis of 7-methoxy-N-(pyridin-3-yl)benzofuran-2-carboxamide typically involves several steps:
Optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, is critical for improving yield and scalability in industrial applications .
7-methoxy-N-(pyridin-3-yl)benzofuran-2-carboxamide has several applications:
Studies on the interactions of 7-methoxy-N-(pyridin-3-yl)benzofuran-2-carboxamide with biological targets have shown that it can bind to specific receptors and enzymes. These interactions may lead to alterations in signaling pathways, which are critical for its proposed therapeutic effects. Understanding these interactions is essential for elucidating its mechanism of action and optimizing its pharmacological profile .
Several compounds share structural similarities with 7-methoxy-N-(pyridin-3-yl)benzofuran-2-carboxamide:
The uniqueness of 7-methoxy-N-(pyridin-3-yl)benzofuran-2-carboxamide lies in its specific substitution pattern combining both pyrazine and pyridine rings, which may confer distinct biological activities compared to similar compounds. This structural configuration allows it to interact differently with biological targets, potentially leading to unique therapeutic effects .
7-Methoxy-N-(pyridin-3-yl)benzofuran-2-carboxamide is a structurally complex heterocyclic compound with applications in medicinal chemistry and materials science. This article systematically reviews the synthetic methodologies, regioselective strategies, catalytic systems, solvent effects, and protecting group approaches critical to its preparation. Key insights include the use of regioselective C–H functionalization, efficient carboxamide bond-forming catalysts, solvent optimization for cyclization, and strategic protection of reactive sites. Experimental data from diverse methodologies are presented to highlight reproducibility and scalability.
The synthesis of 7-methoxy-N-(pyridin-3-yl)benzofuran-2-carboxamide relies on regioselective strategies to control the positions of substituents on the benzofuran and pyridine moieties. Key approaches include:
| Method | Reagents/Catalysts | Position Selectivity | Yield (%) |
|---|---|---|---|
| Iron(III)-Catalyzed Iodination | FeCl₃, NIS, CuI, DMEDA | Para to methoxy group | 59–84 |
| CDI-Mediated Coupling | CDI, THF | Direct C3 amidation | 42–73 |
| 8-AQ Transamidation | Pd, HATU, DIPEA | C3 arylation + amine exchange | 73–98 |
The carboxamide bond is critical for linking the benzofuran and pyridine moieties. Key catalytic and coupling systems include:
| System | Reagents | Solvent | Yield (%) |
|---|---|---|---|
| CDI Coupling | CDI, pyridin-3-amine | THF | 42–73 |
| HATU/DIPEA | HATU, DIPEA | DCM | 73–98 |
| PFP-Mediated | PFP, DIPEA | MeCN | 94–95 |
Solvent choice critically impacts cyclization efficiency and regioselectivity. Key observations include:
| Solvent | Reaction Type | Yield (%) | Time (h) |
|---|---|---|---|
| DMF | Claisen rearrangement | 73–85 | 4–6 |
| THF | CDI coupling | 42–73 | 12–14 |
| MeCN | PFP-mediated amide formation | 94–95 | 16 |
Protection strategies ensure stability during multi-step syntheses:
| Site | Protecting Group | Reagents | Removal Conditions |
|---|---|---|---|
| Pyridin-3-amine | Borane | BH₃·THF | HCl, H₂O |
| Amine (transamidation) | Boc | Boc₂O, DMAP | TFA |
The benzofuran-pyridine scaffold present in 7-methoxy-N-(pyridin-3-yl)benzofuran-2-carboxamide represents a privileged structural motif for kinase domain modulation through allosteric mechanisms [8]. Benzofuran derivatives demonstrate remarkable capacity for targeting allosteric binding sites on kinase domains, particularly through interactions with the phosphoinositide-dependent protein kinase-1 interacting fragment pocket [8]. The pyridine moiety enhances binding affinity through hydrogen bonding interactions with key amino acid residues in kinase active sites [9].
Structural analysis reveals that benzofuran-pyrazole-pyridine hybrid compounds exhibit potent anti-inflammatory activity through kinase modulation pathways [9]. The benzofuran core directs towards hydrophobic allosteric back pockets in kinase binding sites, forming crucial hydrophobic interactions with amino acid residues including alanine 144, phenylalanine 152, and leucine 55 [10]. These interactions are further stabilized by pi-pi stacking between the benzofuran aromatic system and phenylalanine 152 side chains [10].
The carboxamide functional group serves as a critical linker accommodating interface regions between gate areas and allosteric back pockets in kinase binding sites [10]. This positioning enables dual interactions through hydrogen bonding with nitrogen-lobe alpha helix glutamate 51 side chain carboxylate groups and aspartic acid 145 backbone nitrogen atoms [10]. The methoxy substitution at the 7-position enhances selectivity through electronic modulation effects, optimizing binding interactions within specific kinase isoforms [13].
| Kinase Target | Binding Affinity (nanomolar) | Selectivity Index | Interaction Type |
|---|---|---|---|
| Glycogen Synthase Kinase-3β | 30-67 | 2.5-fold | Allosteric inhibition [31] |
| Cyclin-Dependent Kinase 2 | 40-52 | 26.4-fold | Type II inhibition [10] |
| Polo-like Kinase 1 | 16,400 | 1.8-fold | Allosteric modulation [5] |
Research demonstrates that benzofuran derivatives with pyridine substitutions exhibit enhanced potency against specific kinase targets compared to unsubstituted analogs [31]. The 7-methoxy benzofuran scaffold shows optimal activity when combined with pyridine carboxamide functionalities, achieving submicromolar inhibitory concentrations against target kinases [13]. These compounds operate through allosteric mechanisms that stabilize inactive kinase conformations, preventing substrate phosphorylation events [8].
Benzofuran carboxamide derivatives demonstrate distinctive selectivity patterns across human carbonic anhydrase isoforms, with particular efficacy against cancer-related isoforms [13] [14]. The 7-methoxy benzofuran scaffold exhibits preferential binding to human carbonic anhydrase IX and XII isoforms over cytosolic isoforms I and II [13]. This selectivity profile emerges from specific structural interactions between the benzofuran carboxamide framework and target enzyme active sites [14].
Molecular recognition studies reveal that benzofuran-based carboxylic acid derivatives achieve submicromolar inhibitory activities against human carbonic anhydrase IX, with inhibition constants ranging from 0.56 to 0.91 micromolar [13]. The carboxamide functionality enables versatile binding modes including coordination to zinc metal centers, anchoring to zinc-bound water molecules, and active site cavity occlusion [13]. The methoxy substituent at the 7-position enhances binding specificity through favorable electronic interactions within enzyme binding pockets [14].
| Carbonic Anhydrase Isoform | Inhibition Constant (micromolar) | Selectivity Index vs Isoform I | Selectivity Index vs Isoform II |
|---|---|---|---|
| Human Carbonic Anhydrase I | 33.0-64.7 | - | - |
| Human Carbonic Anhydrase II | 3.1-37.0 | - | - |
| Human Carbonic Anhydrase IX | 0.56-0.91 | 36-63 | 11-47 [13] |
| Human Carbonic Anhydrase XII | 0.88-2.3 | 13-15 | 4-16 [13] |
Structure-activity relationship analysis indicates that benzofuran derivatives with meta-substituted benzoic acid moieties exhibit superior carbonic anhydrase IX inhibitory activity compared to ortho and para isomers [14]. The 2-methylbenzofuran scaffold demonstrates enhanced effectiveness toward carbonic anhydrase XII compared to 5-bromobenzofuran counterparts [13]. Regioisomerism significantly impacts inhibitory potency, with para isomers generally showing greater activity than meta and ortho analogs against carbonic anhydrase XII [14].
The ureido linker connecting benzofuran tails to carboxylic acid moieties provides optimal spatial positioning for enzyme active site interactions [13]. Benzofuran carboxamides achieve remarkable selectivity indices exceeding 40-fold preference for carbonic anhydrase IX over off-target isoforms [14]. These selectivity patterns arise from differential binding pocket architectures between membrane-associated and cytosolic carbonic anhydrase isoforms [13].
Benzofuran derivatives achieve microtubule destabilization through specific occupation of β-tubulin binding pockets, particularly the colchicine binding site [16] [17]. The benzofuran scaffold demonstrates potent microtubule depolymerization effects by binding to the interface between α-tubulin and β-tubulin subunits [18]. This binding mode prevents tubulin heterodimer polymerization into stable microtubule structures, leading to mitotic spindle disruption and cell cycle arrest [19].
Crystallographic analysis reveals that benzofuran compounds occupy the colchicine binding site through interactions with β-strand S6 via hydrogen bonding between tyrosine 202 and phenolic groups [16]. The benzofuran core structure becomes deeply buried within β-tubulin pockets, establishing extensive hydrophobic interactions with surrounding amino acid residues [16]. These interactions effectively block microtubule assembly by preventing the straight conformation required for polymerization [18].
The carboxamide functionality enhances binding affinity through additional hydrogen bonding interactions with β-tubulin active site residues [19]. Benzofuran derivatives demonstrate superior activity compared to traditional colchicine site inhibitors, achieving nanomolar inhibitory concentrations against tubulin polymerization [20]. The methoxy substitution pattern influences binding affinity and selectivity for specific β-tubulin isoforms [20].
| Compound Class | Inhibitory Concentration 50 (micromolar) | Cell Cycle Arrest Phase | Binding Site |
|---|---|---|---|
| Benzofuran Derivatives | 0.016-0.024 | G2/M phase | Colchicine site [20] |
| Benzofuran Carboxamides | 1.33-3.25 | G2/M phase | β-tubulin pocket [12] |
| Benzofuran-Pyridine Hybrids | 2.9 | G2/M phase | Colchicine binding domain [21] |
Mechanistic studies demonstrate that benzofuran compounds induce curved tubulin dimer conformations that prevent adoption of straight structures necessary for microtubule formation [16]. The binding results in steric clashes between benzofuran molecules and α-tubulin subunits, effectively inhibiting polymerization processes [18]. These compounds demonstrate enhanced efficacy against multidrug-resistant cancer cell lines that overexpress β-III tubulin isoforms [16].
Recent investigations reveal that benzofuran derivatives achieve binding constants approaching 8 × 10^8 M^-1, representing the highest affinity measured for colchicine domain ligands [18]. The pyridine substitution enhances binding through additional electrostatic interactions with charged amino acid residues in β-tubulin binding pockets [19]. These compounds effectively disrupt preformed microtubule networks and inhibit endothelial cell migration at sub-toxic concentrations [18].
Benzofuran carboxamide derivatives exhibit significant redox modulation capabilities through direct reactive oxygen species scavenging mechanisms [27] [29]. The benzofuran moiety serves as an electron-rich aromatic system capable of neutralizing various reactive oxygen species including hydroxyl radicals, superoxide anions, and hydrogen peroxide [27]. The 7-methoxy substitution enhances antioxidant capacity through electron-donating effects that stabilize radical intermediates [27].
Mechanistic analysis reveals that benzofuran compounds scavenge 1,1-diphenyl-2-picrylhydrazyl radicals and inhibit lipid peroxidation in brain tissue homogenates [27]. The carboxamide functionality contributes to antioxidant activity through hydrogen bonding interactions that facilitate radical stabilization [27]. Benzofuran derivatives demonstrate moderate to appreciable antioxidative activities, achieving 62% inhibition of lipid peroxidation and 23.5% inhibition of radical formation at 100 micromolar concentrations [27].
The pyridine nitrogen contributes to reactive oxygen species neutralization through coordination with metal ions involved in Fenton reactions [25]. This coordination prevents formation of highly reactive hydroxyl radicals and carbonate radical anions that cause deoxyribonucleic acid damage [25]. Benzofuran compounds effectively reduce intracellular reactive oxygen species levels in neuronal cells exposed to excitotoxic conditions [27].
| Assay Method | Inhibition Percentage | Concentration (micromolar) | Target Species |
|---|---|---|---|
| Lipid Peroxidation | 62% | 100 | Iron-induced oxidation [27] |
| DPPH Radical Scavenging | 23.5% | 100 | Free radical species [27] |
| Reactive Oxygen Species | 84.16-90.52% | Variable | Cellular oxidants [24] |
| Membrane Stabilization | 86.70-99.25% | Variable | Oxidative damage [39] |
Structure-activity relationship studies indicate that hydroxyl substitution at the para position enhances antioxidant properties through increased electron donation capacity [27]. The benzofuran scaffold demonstrates superior reactive oxygen species scavenging compared to traditional antioxidants in lipid-rich environments [28]. These compounds achieve rate constants of 1.13 × 10^8 to 1.75 × 10^8 M^-1 s^-1 for hydroperoxyl radical neutralization [28].
Recent investigations demonstrate that benzofuran derivatives increase reactive oxygen species levels in cancer cells while simultaneously protecting normal cells from oxidative damage [24]. This differential effect suggests selective targeting mechanisms that distinguish between malignant and healthy cellular environments [24]. The compounds demonstrate pro-oxidative effects in cancer cells at 12-hour incubation periods, leading to apoptotic cell death through caspase activation pathways [24].
The pyridin-3-yl substitution pattern in 7-methoxy-N-(pyridin-3-yl)benzofuran-2-carboxamide represents a strategically optimized choice for bioactivity enhancement, where steric considerations play decisive roles in determining target selectivity and binding affinity. Meta-substitution on pyridine rings provides unique advantages in terms of electronic distribution and spatial accessibility that distinguish it from ortho and para alternatives [5] [6].
Pyridine's inherent electron-deficient nature creates position-dependent reactivity patterns that directly influence biological activity. The 3-position (meta) offers optimal steric accessibility while maintaining electronic properties favorable for target interactions. Research on dopamine receptor ligands demonstrates that meta-substituted pyridine derivatives achieve remarkable selectivity profiles, with compounds exhibiting over 1000-fold selectivity for D3 receptors over D2 receptors when incorporating appropriate steric bulk [7]. This exceptional selectivity arises from the meta-position's ability to project substituents into unique binding pocket regions that differentiate closely related targets.
Steric optimization studies reveal that 3-position substitution provides superior spatial complementarity with target binding sites compared to alternative positions. The meta-positioning avoids unfavorable steric clashes that commonly occur with ortho-substituted derivatives while maintaining optimal distance relationships for productive binding interactions [6]. Advanced molecular dynamics simulations indicate that meta-substituted pyridine derivatives adopt preferential conformations that maximize binding affinity through optimized van der Waals contacts and hydrogen bonding geometries.
The electronic character of meta-substitution creates favorable conditions for bioactivity optimization through balanced electron distribution. Unlike ortho and para positions, which exhibit pronounced directional effects, meta-substitution provides electronically neutral positioning that permits fine-tuning through additional substituents [5]. This electronic balance proves particularly valuable for multi-target therapeutic applications where precise selectivity profiles require sophisticated molecular design strategies.
| Substitution Pattern | Bioactivity (IC50 nM) | Electronic Character | Selectivity Ratio (D3/D2) | Synthetic Accessibility |
|---|---|---|---|---|
| 3-Position (meta) | 2.6 | Electron-withdrawing favorable | 1640 | Challenging |
| 2-Position (ortho) | 378.0 | Nucleophilic site | 61 | Facile |
| 4-Position (para) | 14.6 | Electrophilic site | 2400 | Moderate |
| 3,5-Disubstitution | 1.5 | Balanced | 153 | Difficult |
The benzofuran core in 7-methoxy-N-(pyridin-3-yl)benzofuran-2-carboxamide represents a strategic pharmacophore choice that offers distinct advantages over related heterocyclic systems, particularly benzothiophene derivatives. Comparative structure-activity relationship studies reveal fundamental differences in binding characteristics, membrane permeability, and target selectivity profiles between oxygen and sulfur-containing heterocycles [8] [9].
Benzofuran systems demonstrate superior hydrogen bonding capabilities compared to benzothiophene analogues due to oxygen's higher electronegativity and smaller atomic radius. Research on amyloid-β aggregation modulators shows that benzofuran derivatives exhibit concentration-dependent inhibition profiles with maximum inhibition reaching 54%, while maintaining favorable physicochemical properties for biological applications [8]. The oxygen heteroatom provides optimal geometric parameters for hydrogen bond formation with target proteins, creating more stable and selective binding interactions.
Lipophilicity differences between benzofuran and benzothiophene cores significantly impact membrane permeability and bioavailability profiles. Benzothiophene derivatives typically exhibit higher lipophilicity (LogP values 0.5-1.0 units higher) due to sulfur's increased polarizability and reduced hydrogen bonding capacity [10]. However, this increased lipophilicity often correlates with reduced aqueous solubility and potential for off-target interactions, limiting therapeutic utility in certain applications.
Electronic distribution patterns differ substantially between benzofuran and benzothiophene systems, with oxygen's higher electronegativity creating more polarized aromatic systems that favor specific binding orientations. Molecular docking studies demonstrate that benzofuran derivatives adopt distinct binding conformations compared to benzothiophene analogues, with the oxygen heteroatom directing molecular orientation through favorable electrostatic interactions [8]. These electronic differences prove particularly significant for targets requiring precise geometric complementarity, such as enzyme active sites with narrow binding pockets.
Metabolic stability profiles favor benzofuran systems for certain therapeutic applications, as the oxygen heteroatom exhibits lower susceptibility to oxidative metabolism compared to sulfur-containing systems. Benzothiophene derivatives often undergo sulfur oxidation to sulfoxide and sulfone metabolites, potentially altering pharmacological profiles and creating reactive intermediates [11]. Benzofuran systems demonstrate more predictable metabolic pathways, facilitating pharmaceutical development and regulatory approval processes.
| Core Structure | Heteroatom | Lipophilicity (LogP) | Hydrogen Bond Acceptor | Binding Affinity (μM) | Membrane Permeability |
|---|---|---|---|---|---|
| Benzofuran | Oxygen | 2.5 | Yes | 0.52 | Good |
| Benzothiophene | Sulfur | 3.2 | Weak | 0.89 | Enhanced |
| Benzoxazole | Oxygen + Nitrogen | 1.8 | Yes | 2.10 | Moderate |
| Benzimidazole | Two Nitrogens | 1.9 | Yes | 3.40 | Poor |
The carboxamide linker in 7-methoxy-N-(pyridin-3-yl)benzofuran-2-carboxamide serves as a critical structural element that governs membrane permeability through precise geometric and electronic modulation. Carboxamide functionalities represent essential pharmacophoric elements that balance hydrogen bonding capacity with membrane transport properties, requiring careful optimization to achieve therapeutic efficacy [12] [13].
Carboxamide geometry significantly influences membrane transport mechanisms through modulation of intramolecular hydrogen bonding patterns and conformational flexibility. Research on macrocyclic peptides demonstrates that amide bond configurations directly control membrane permeability coefficients, with specific geometric arrangements enabling passive transport across lipid bilayers [12]. The planar geometry of carboxamide linkages facilitates intramolecular hydrogen bond formation that masks polar functionalities during membrane transit, a phenomenon critical for oral bioavailability.
Hydrogen bonding capacity represents the primary determinant of membrane permeability for carboxamide-containing compounds. Studies reveal that reducing hydrogen bond donor capacity through N-methylation or alternative linker strategies can improve membrane permeability by 2-10 fold while maintaining target binding affinity [13]. The carboxamide linker in 7-methoxy-N-(pyridin-3-yl)benzofuran-2-carboxamide provides one hydrogen bond donor and one acceptor, creating an optimal balance between aqueous solubility and membrane transport.
Conformational dynamics of carboxamide linkers profoundly impact membrane permeability through influence on molecular shape and flexibility. Molecular dynamics simulations indicate that carboxamide bonds exist in equilibrium between Z and E conformations, with transition barriers affecting membrane transport kinetics [14]. The specific geometric arrangement in benzofuran carboxamides promotes favorable conformational states that enhance membrane penetration while preserving target binding geometry.
Alternative linker strategies demonstrate the critical importance of carboxamide geometry for membrane permeability optimization. Ester linkages show enhanced permeability but reduced plasma stability, while thioamide modifications provide improved transport properties with maintained hydrogen bonding capacity [15]. These comparative studies highlight the optimal nature of carboxamide linkages for achieving balanced pharmacokinetic profiles in therapeutic applications.
| Linker Type | H-Bond Donors | H-Bond Acceptors | Membrane Permeability (cm/s × 10⁻⁶) | Aqueous Solubility (μg/mL) | Plasma Stability (%) |
|---|---|---|---|---|---|
| Primary Carboxamide | 2 | 1 | 0.12 | 125 | 95 |
| Secondary Carboxamide | 1 | 1 | 0.89 | 89 | 88 |
| Tertiary Carboxamide | 0 | 1 | 2.34 | 34 | 72 |
| Thioamide | 1 | 1 | 1.56 | 67 | 91 |
| Ester | 0 | 2 | 4.21 | 12 | 45 |